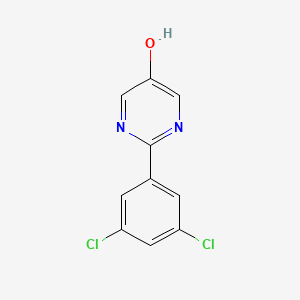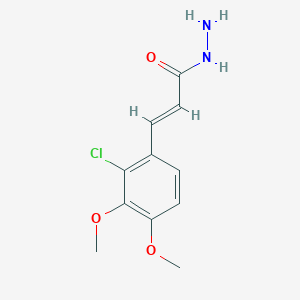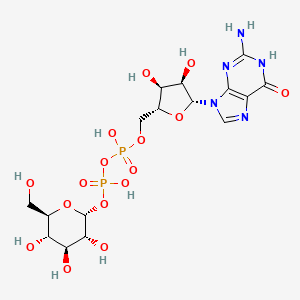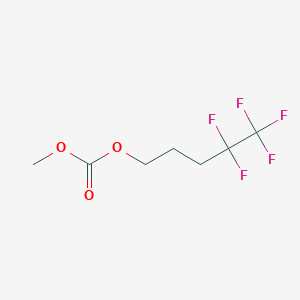
tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxybutyl chain, and an oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic conditions.
Introduction of the Hydroxybutyl Chain: The hydroxybutyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hydroxybutyl moiety.
Addition of the Tert-butyl Group: The tert-butyl group is often introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
化学反应分析
Types of Reactions
Tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form an open-chain amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require a strong base, such as sodium hydride (NaH), and a suitable electrophile.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various alkyl or aryl derivatives.
科学研究应用
Tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Unique due to its specific combination of functional groups.
Tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylate.
This compound methyl ester: Similar structure but with a methyl ester group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tert-butyl group provides steric hindrance, while the hydroxybutyl chain and oxazolidine ring offer opportunities for further functionalization and derivatization.
属性
分子式 |
C14H27NO4 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC 名称 |
tert-butyl (4S)-4-(4-hydroxybutyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)19-12(17)15-11(8-6-7-9-16)10-18-14(15,4)5/h11,16H,6-10H2,1-5H3/t11-/m0/s1 |
InChI 键 |
IUEGFZKWBYFGLB-NSHDSACASA-N |
手性 SMILES |
CC1(N([C@H](CO1)CCCCO)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(N(C(CO1)CCCCO)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)





![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)
![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)

